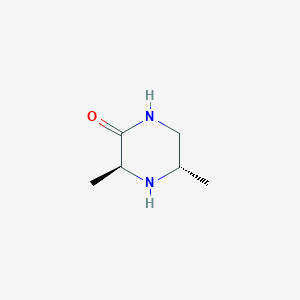

(3S,5S)-3,5-Dimethylpiperazin-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(3S,5S)-3,5-Dimethylpiperazin-2-one, also known as DMPO, is a cyclic imide that has gained attention in scientific research due to its ability to scavenge free radicals. DMPO has been used to study the mechanism of oxidative stress in biological systems and its potential therapeutic applications.

Wissenschaftliche Forschungsanwendungen

Enantioconvergent Synthesis

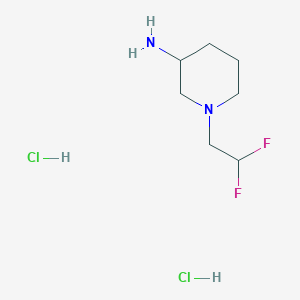

An enantioconvergent synthesis of a related compound, (-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine, has been developed as an intermediate to delta-opioid receptor ligands. This synthesis is notable for its high yield and the ability to produce enantiomerically pure diamine, highlighting the compound's relevance in medicinal chemistry for laboratory preparation of significant quantities without the need for chromatography. This process involves optical resolution and interconversion steps to achieve the desired enantiomer (Janetka et al., 2003).

Molecular Dynamics and Charge Transfer

Research on a structurally related compound, N,N′-Dimethylpiperazine, explored how charge transfer is linked to molecular structural deformations. This study utilized time-resolved photoelectron spectroscopy to reveal that upon excitation, charge localization occurs, leading to asymmetric molecular structures. This work contributes to understanding the fundamental processes of charge transfer and structural dynamics in electronically excited states (Deb et al., 2013).

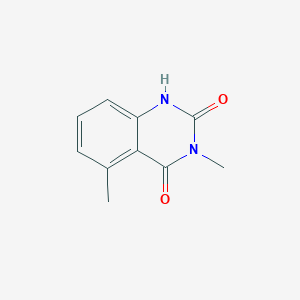

Antimicrobial and Antifungal Studies

A derivative of Sparfloxacin, incorporating the (3R,5S)3,5-dimethylpiperazine moiety, was synthesized and evaluated for its antimicrobial and antifungal activities. This research demonstrates the compound's broad spectrum of activity against Gram-positive bacteria, selectivity against anaerobes, atypical pathogens, and its potential as a urease inhibitor. This highlights the compound's applicability in developing new antimicrobial agents with possible therapeutic efficacy (Arayne et al., 2013).

Neurochemical and Behavioural Evidence

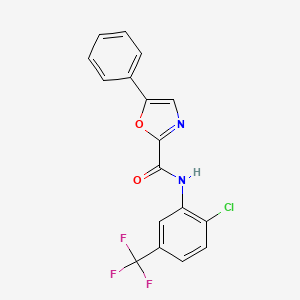

The compound has been investigated for its role as a 5-HT1B receptor antagonist, showing potential for treating affective disorders like anxiety and depression. The research demonstrates the compound's ability to influence neurochemical pathways and behavioral outcomes in pre-clinical models, suggesting its therapeutic potential in affective disorder treatment (Dawson et al., 2006).

Hydrogen Bonding in Supramolecular Architectures

The compound's derivatives have been studied for their role in forming hydrogen-bonded supramolecular architectures. This research provides insight into the compound's ability to participate in complex molecular assemblies, contributing to the understanding of crystal engineering and host-guest chemistry (Wang et al., 2011).

Eigenschaften

IUPAC Name |

(3S,5S)-3,5-dimethylpiperazin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O/c1-4-3-7-6(9)5(2)8-4/h4-5,8H,3H2,1-2H3,(H,7,9)/t4-,5-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URZBIOXYNMRLJS-WHFBIAKZSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNC(=O)C(N1)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CNC(=O)[C@@H](N1)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3S,5S)-3,5-Dimethylpiperazin-2-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-chlorophenyl)-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)acetamide](/img/structure/B2589729.png)

![1-(2-fluorobenzyl)-3-(3-fluoro-4-methylphenyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-6-methoxypyridazine-3-carboxamide](/img/structure/B2589742.png)

![(Z)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2589745.png)

![4-methoxy-3-[methyl(methylsulfonyl)amino]-N-(3-oxo-3-pyrrolidin-1-ylpropyl)benzenesulfonamide](/img/structure/B2589749.png)